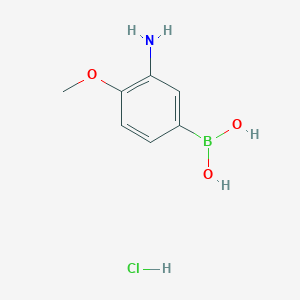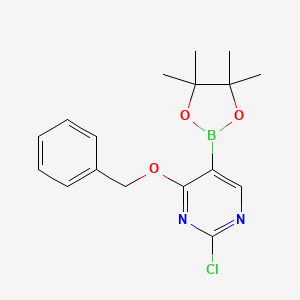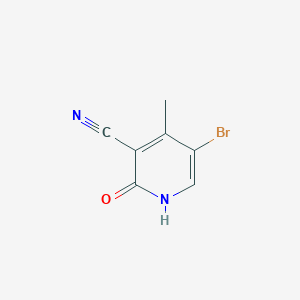
5-Bromo-2-hydroxy-4-methylnicotinonitrile
Descripción general
Descripción
5-Bromo-2-hydroxy-4-methylnicotinonitrile (BMN) is an organic compound that is used in a variety of scientific research applications. BMN is a derivative of nicotinonitrile, which is a small molecule that is used to modulate the activity of enzymes and other proteins. BMN is a versatile compound that is used in a variety of scientific research applications, including protein engineering, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Herbicide Resistance in Transgenic Plants
One area of application for brominated nicotinonitriles, similar to the compound of interest, is in the development of herbicide-resistant crops. This is exemplified by the use of genes encoding specific nitrilases that detoxify certain herbicides, thereby conferring resistance to transgenic plants. For example, the bxn gene from Klebsiella ozaenae encodes a nitrilase that converts bromoxynil (a related herbicide) to its non-toxic metabolite, enabling the growth of crops in areas treated with bromoxynil. This approach demonstrates the potential for genetic engineering to enhance crop resilience against herbicidal compounds (Stalker, McBride, & Malyj, 1988).
Biotransformation and Environmental Degradation
Research on the environmental degradation of brominated herbicides highlights the biotransformation capabilities of various microorganisms. Studies on bromoxynil have shown that it can be degraded under different anaerobic conditions, such as methanogenic, sulfidogenic, and Fe(III)-reducing environments. The degradation process involves reductive debromination and further transformation into phenol, which eventually degrades to carbon dioxide. This research indicates that similar brominated compounds might also undergo degradation in environmental settings, potentially reducing their ecological impact (Knight, Berman, & Häggblom, 2003).
Synthesis of Novel Compounds
Another significant application is in synthetic chemistry, where compounds like 5-Bromo-2-hydroxy-4-methylnicotinonitrile serve as precursors in the synthesis of a wide range of novel organic molecules. Suzuki cross-coupling reactions, for instance, have been employed to create various pyridine derivatives starting from brominated pyridinamines. These synthesized compounds have potential applications ranging from chiral dopants for liquid crystals to candidates for biological activities, including antimicrobial and antithrombolytic effects. Such synthetic routes underscore the importance of brominated nicotinonitriles in medicinal chemistry and materials science (Ahmad et al., 2017).
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPINQMTRITRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4-methylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



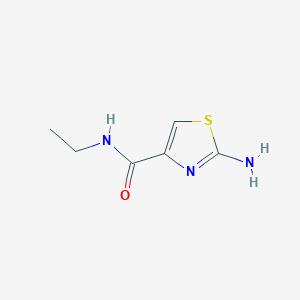
![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)
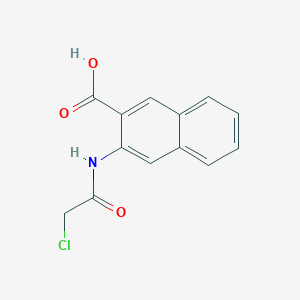
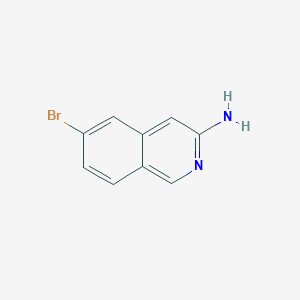
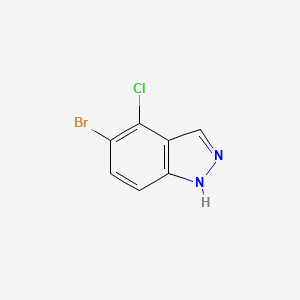
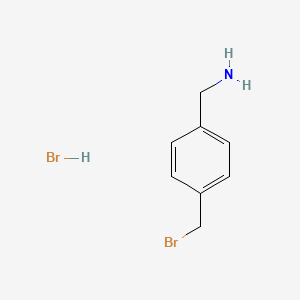
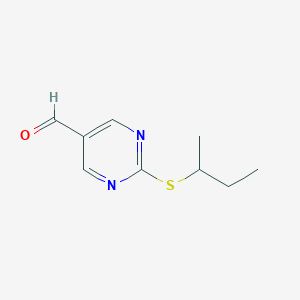
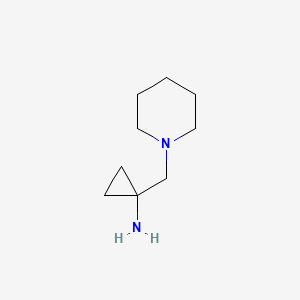


![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)

